An In-depth Technical Guide to (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid: Properties, Synthesis, and Pharmaceutical Relevance
An In-depth Technical Guide to (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid: Properties, Synthesis, and Pharmaceutical Relevance
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical considerations of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and quality control, offering in-depth insights into the scientific and practical aspects of this compound.
Introduction and Pharmaceutical Significance
(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, a molecule featuring a pyridine ring substituted with a p-toluoyl group and an acrylic acid moiety, holds significant relevance in the pharmaceutical industry.[1] Its primary importance lies in its role as a known process-related impurity and potential degradation product of Acrivastine, a second-generation H1-receptor antagonist used for the treatment of various allergic conditions.[2] The presence and control of such impurities are critical for ensuring the safety, efficacy, and stability of the final drug product.[3] Therefore, a thorough understanding of the basic properties of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is essential for the development of robust analytical methods for its detection and quantification in pharmaceutical formulations.
Physicochemical Properties
The physicochemical properties of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid are dictated by its unique molecular structure, which combines a basic pyridine nitrogen, an acidic carboxylic acid group, a ketone functionality, and an aromatic system.
Core Chemical Attributes
A summary of the fundamental chemical properties of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 94094-27-6 | [4] |
| Molecular Formula | C₁₆H₁₃NO₃ | [4] |
| Molecular Weight | 267.28 g/mol | [4] |
| Synonyms | (E)-3-[6-(4-Methylbenzoyl)-2-pyridinyl]propenoic acid | [4] |
| Boiling Point | 500.311°C at 760 mmHg | [4] |
| Flash Point | 256.379°C | [4] |
| Density | 1.257 g/cm³ | [4] |
| Refractive Index | 1.638 | [4] |
Solubility and Melting Point
The melting point for this compound is not consistently reported in available literature, with some sources indicating "N/A".[4] This suggests that it may decompose upon heating or that a definitive experimental value has not been widely published. For the structurally related trans-3-(3-Pyridyl)acrylic acid, a melting point of 232-235 °C (with decomposition) is reported, which may serve as a rough estimate.[5]
Synthesis and Reaction Mechanisms
The synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid can be approached through established organic chemistry reactions, with the Knoevenagel-Doebner condensation being a highly relevant and efficient method for the formation of the α,β-unsaturated carboxylic acid moiety.
Proposed Synthetic Pathway: Knoevenagel-Doebner Condensation
A logical and field-proven approach to synthesize the title compound involves the reaction of a suitable pyridinecarboxaldehyde precursor with malonic acid. This reaction is a modification of the Knoevenagel condensation and is particularly effective for creating acrylic acid derivatives.[1][6]
The proposed synthetic workflow is outlined below:
Caption: Proposed synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid.
Step-by-Step Experimental Protocol (Proposed)
The following is a detailed, hypothetical experimental protocol based on the well-established Knoevenagel-Doebner condensation for similar pyridyl acrylic acids.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-(p-toluoyl)-2-pyridinecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).
-
Solvent and Catalyst Addition: Add pyridine as the solvent to dissolve the reactants completely. Subsequently, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 115°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold deionized water.
-
Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then dry it under a vacuum. For higher purity, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be performed.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and p-tolyl groups, the vinylic protons of the acrylic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The coupling constants of the vinylic protons will be indicative of the (E)-configuration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ketone and carboxylic acid, the sp² hybridized carbons of the aromatic rings and the double bond, and the sp³ hybridized carbon of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching band for the ketone, and another strong C=O stretching band for the carboxylic acid. The spectrum will also show C=C stretching from the acrylic and aromatic moieties, and C-H stretching from the aromatic and methyl groups. The IR spectrum of acrylic acid itself shows a characteristic broad O-H stretch from approximately 3800 to 2000 cm⁻¹ and a strong C=O stretch around 1702 cm⁻¹.[7]
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (267.28 g/mol ). Fragmentation patterns would likely involve the loss of CO₂, the p-tolyl group, and cleavage of the acrylic acid side chain. Predicted mass-to-charge ratios for various adducts can be calculated to aid in identification.[8]
Reactivity and Stability
The reactivity of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is influenced by its various functional groups. The acrylic acid moiety can undergo reactions typical of α,β-unsaturated carboxylic acids, such as Michael additions. The pyridine ring can be protonated or undergo reactions at the aromatic core. The ketone group can also participate in various carbonyl reactions.
As an impurity in Acrivastine, its stability under different stress conditions (e.g., light, heat, humidity, and pH) is a critical consideration. Degradation pathways of Acrivastine can involve the oxidative breakdown of the pyridine ring and hydrolytic cleavage of related ester impurities, suggesting that the title compound may be a product of such degradation or may itself be susceptible to further degradation.[2]
Analytical Methodologies for Detection
Given its status as a pharmaceutical impurity, robust analytical methods are required for its detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the analysis of Acrivastine and its impurities.[9] A validated, stability-indicating HPLC method is crucial for separating (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid from the active pharmaceutical ingredient (API) and other related substances. Typical methods would employ a C18 column with a gradient elution using a buffered mobile phase and an organic modifier like methanol or acetonitrile.[10]
Caption: General workflow for HPLC analysis of impurities.
Conclusion
(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is a compound of significant interest to the pharmaceutical industry due to its role as an impurity in Acrivastine. This guide has provided a comprehensive overview of its known and predicted basic properties, a plausible and detailed synthetic route, and the analytical methodologies pertinent to its control in a pharmaceutical setting. A deeper experimental investigation into its physicochemical properties, particularly its solubility and melting point, along with the acquisition of definitive spectroscopic data, would be valuable for the scientific community.
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Identification, synthesis and structural characterization of process related and degradation impurities of acrivastine and validation of HPLC method. Semantic Scholar. Available at: [Link]
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Identification, synthesis and structural characterization of process related and degradation impurities of acrivastine and validation of HPLC method. ResearchGate. Available at: [Link]
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Cas 94094-27-6,(E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. lookchem. Available at: [Link]
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Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Available at: [Link]
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(E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid. 瑞楚生物. Available at: [Link]
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A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]
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